

Technical Guide: Spectroscopic Characterization of (4-Methylpyrimidin-2-yl)boronic Acid

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Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)boronic acid
Cat. No.: B11921918

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Executive Summary & Compound Profile

(4-Methylpyrimidin-2-yl)boronic acid is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylpyrimidine moiety into pharmaceutical scaffolds.[1]

Critical Stability Warning: Researchers must be aware that 2-heteroaryl boronic acids (including 2-pyridyl and 2-pyrimidinyl derivatives) are inherently unstable. They are prone to rapid protodeboronation (loss of the boron group) under neutral or aqueous conditions and often exist as trimeric boroxines or must be stored as protected esters (e.g., MIDA boronates, pinacol esters) or trifluoroborate salts to maintain integrity [1].

Chemical Identity Table

Parameter	Detail
Systematic Name	(4-Methylpyrimidin-2-yl)boronic acid
CAS Number	1411774-26-9 (Free Acid)
Related CAS	372963-48-9 (Pyridine analog - Do not confuse)
Molecular Formula	C ₅ H ₇ BN ₂ O ₂
Molecular Weight	137.93 g/mol
SMILES	Cc1ccnc(B(O)O)n1
Appearance	Off-white to beige solid (often hygroscopic)
Solubility	DMSO, Methanol (rapid degradation in wet solvents)

Spectroscopic Analysis (NMR, MS, IR)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid equilibrium between the free boronic acid, its trimeric boroxine anhydride, and potential protodeboronation byproducts, spectra in non-coordinating solvents (like CDCl₃) are often broad or complex. DMSO-d₆ is the preferred solvent as it coordinates to the boron center, stabilizing the monomeric species.

¹H NMR (400 MHz, DMSO-d₆) — Predicted & Assigned

Note: Chemical shifts (

) are relative to TMS (0.00 ppm).

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
B-OH	8.20 – 8.50	Broad Singlet	2H	-	Boronic acid hydroxyls (Exchangeable with D ₂ O)
H-6	8.65	Doublet (d)	1H		Pyrimidine ring proton (Deshielded by N)
H-5	7.35	Doublet (d)	1H		Pyrimidine ring proton
CH ₃	2.55	Singlet (s)	3H	-	Methyl group at C-4

Expert Insight:

- **Dynamic Boron:** The B(OH)₂ protons are diagnostic but variable. If the sample is dry, they appear as a broad singlet. If water is present, they may merge with the H₂O peak at 3.33 ppm.
- **Protodeboronation Check:** If you observe a new singlet appearing around 9.0-9.1 ppm, this indicates the formation of 4-methylpyrimidine (loss of boron), signaling sample decomposition.

¹³C NMR (100 MHz, DMSO-d₆)

- C-2 (Boron-bound): Typically not observed or extremely broad due to Quadrupolar Relaxation of the Boron nucleus (B,). This is a standard phenomenon in organoboron NMR, not an error.

- C-4 (Ipso-Me): ~163.0 ppm
- C-6: ~157.5 ppm
- C-5: ~121.0 ppm
- Me: ~24.0 ppm[2]

B. Mass Spectrometry (MS)

Mass spectrometry of boronic acids is unique due to the natural isotopic abundance of Boron:

B (20%) and

B (80%).

- Ionization Mode: Electrospray Ionization (ESI) in Positive or Negative mode.
- Observed Species: Boronic acids often dehydrate in the source or form esters with the carrier solvent (e.g., Methanol).

Ion Observed	m/z (approx)	Explanation
[M+H] ⁺	139.07	Protonated molecular ion (Base peak usually weak)
[M-H ₂ O+H] ⁺	121.06	Dehydrated cation (Boroxine fragment precursor)
[M+MeOH+H] ⁺	171.10	Methyl ester adduct (If MeOH is used as carrier)
Isotope Pattern	1 : 4	Distinctive "step" pattern. The peak at (B) is ~25% the height of (B).

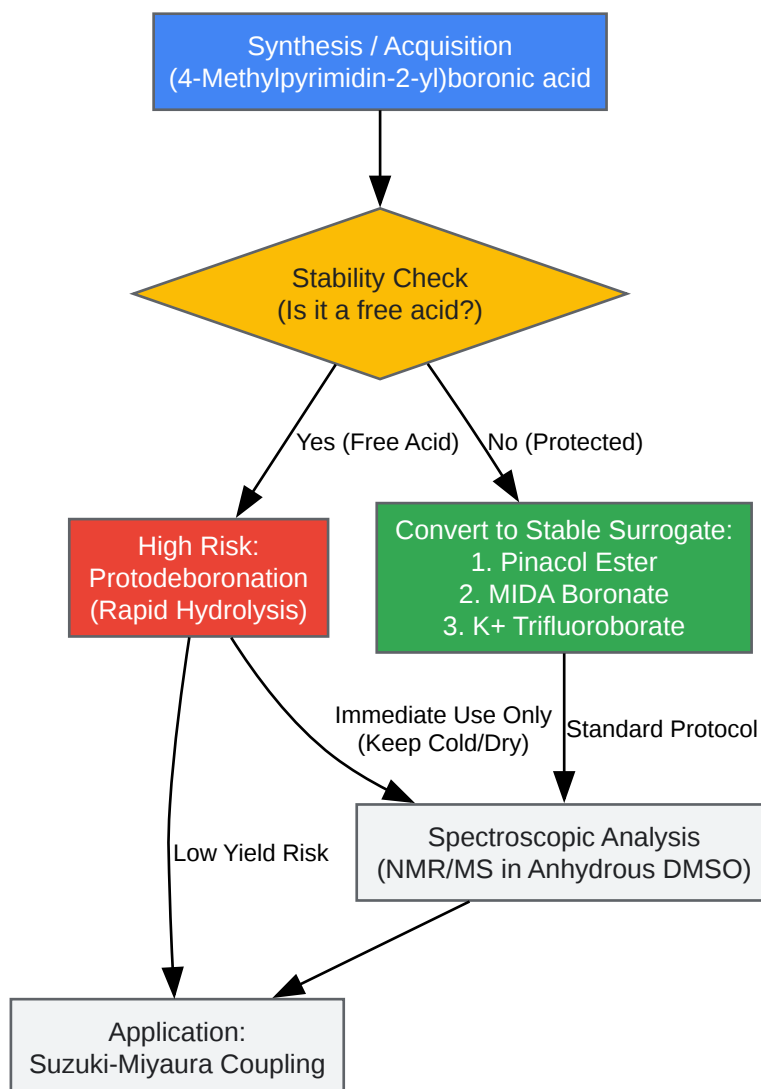
C. Infrared (IR) Spectroscopy

- Instrument: FTIR-ATR (Attenuated Total Reflectance)
- Phase: Solid state

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3200 – 3400	O-H Stretch (Broad)	Boronic Acid (-B(OH) ₂)
1580 – 1600	C=N Stretch	Pyrimidine Ring
1330 – 1380	B-O Stretch	Diagnostic for Boronic Acids
650 – 800	C-H Bending	Aromatic out-of-plane

Experimental Workflow & Stability Logic

The following diagram illustrates the decision matrix for handling this unstable compound, utilizing Graphviz for clarity.



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Figure 1: Handling and characterization workflow for unstable 2-heteroaryl boronic acids.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Critical)

- Objective: Prevent in-tube decomposition during acquisition.
- Solvent: DMSO- d_6 (99.9% D) + 0.03% v/v TMS. Avoid $CDCl_3$ as acidic traces accelerate deboronation.
- Procedure:

- Dry the NMR tube in an oven at 60°C for 1 hour.
- Weigh ~5-10 mg of the boronic acid rapidly.
- Dissolve in 0.6 mL DMSO-d₆.
- Run immediately. Do not let the sample sit overnight.
- Validation: Check for the disappearance of the broad B(OH)₂ signal over time.

Protocol B: Suzuki Coupling (Application Context)

Because the free acid is unstable, a "Slow-Release" strategy is often employed using the MIDA boronate or by adding the boronic acid in portions [2].

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
- Base: K₃PO₄ (3.0 equiv) - Anhydrous bases are preferred over aqueous Na₂CO₃ to limit protodeboronation.
- Solvent: Dioxane or DMF (Anhydrous).
- Temperature: 80-100°C.

References

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- PubChem Database. (2023). Compound Summary for CAS 1411774-26-9.[1] National Center for Biotechnology Information.

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Sources

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- [2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents \[patents.google.com\]](https://patents.google.com)
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